

# Z-360 and its Analogs: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth guide to the performance and mechanisms of the CCK2 receptor antagonist **Z-360** and its key analogs, supported by experimental data and detailed methodologies.

**Z-360**, also known as Nastorazepide, is a potent and orally active non-peptide antagonist of the cholecystokinin-2 (CCK2) receptor, a G protein-coupled receptor implicated in the progression of certain cancers, most notably pancreatic cancer. This guide provides a comparative analysis of **Z-360** and its analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available preclinical and clinical data.

# Performance Comparison of Z-360 and Analogs

The following table summarizes the key performance indicators of **Z-360** and several of its notable analogs. The data has been compiled from various preclinical studies to facilitate a direct comparison of their binding affinities and in vivo efficacy.



Compound	Target Receptor	Binding Affinity (Ki/IC50)	In Vitro Efficacy	In Vivo Efficacy (Pancreatic Cancer Models)	Key Features
Z-360 (Nastorazepi de)	CCK2R	0.47 nM (Ki) [1]	Inhibits gastrin- stimulated Akt phosphorylati on[2]; Reduces VEGFA expression[3]	In combination with gemcitabine, significantly decreases tumor weight and increases survival[2]	Orally active, well-tolerated in vivo[2]
YF476 (Netazepide)	CCK2R	Potent and selective CCK2R antagonist	Data not readily available for direct comparison	Under clinical development for gastric neuroendocri ne tumors	High affinity for CCK2R
L-365,260	CCK2R	IC50 = 2 nM (CCK2R), 280 nM (CCK1R)	Selective CCK2 antagonist	Used as a reference compound in preclinical studies	Displays selectivity for CCK2R over CCK1R
GAS1, GAS2, GAS3	CCK2R	Slightly inferior affinity to Z- 360	Radiolabeled for imaging and therapy	Pharmacokin etic profile dependent on the radiometal- chelate	Designed as theranostic agents
IP-002x-Rho	CCK2R	Association with CCK2R+ cells increases	Fluorescently labeled for in vitro studies	Investigated for targeted drug delivery	Saccharide- conjugated fluorescent



with linker hydrophilicity derivatives of Z-360[4]

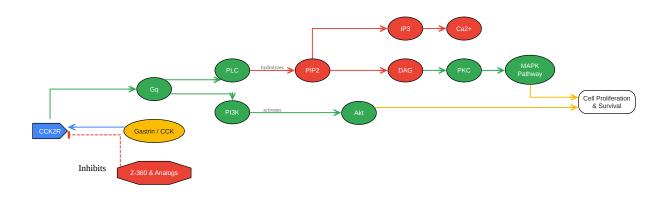
# Signaling Pathways of the CCK2 Receptor and Inhibition by Z-360

The CCK2 receptor, upon activation by its endogenous ligands gastrin and cholecystokinin (CCK), initiates a cascade of intracellular signaling events that promote cell proliferation, survival, and angiogenesis. **Z-360** and its analogs exert their anti-tumor effects by blocking these pathways.

The binding of gastrin or CCK to the CCK2 receptor can activate multiple G proteins, including Gq, Gs, and G12/13. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. **Z-360** has been shown to effectively inhibit gastrin-induced phosphorylation of Akt, a key downstream effector in this pathway.[2] Furthermore, the CCK2 receptor can also transactivate the epidermal growth factor receptor (EGFR), further amplifying pro-survival signals.

Below is a diagram illustrating the major signaling pathways downstream of the CCK2 receptor and the point of inhibition by **Z-360**.





Click to download full resolution via product page

Caption: CCK2R signaling and Z-360 inhibition.

# **Experimental Methodologies**

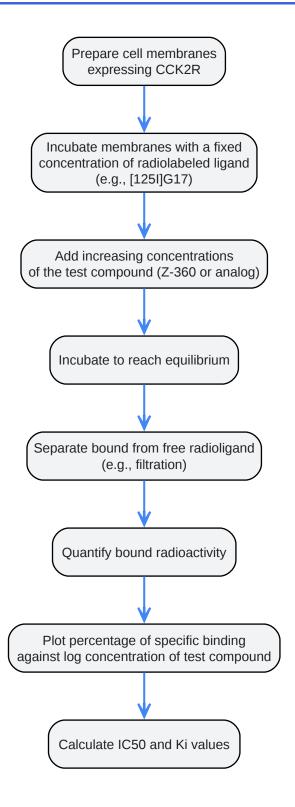
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for key experiments used in the evaluation of **Z-360** and its analogs.

## **Competitive Radioligand Binding Assay**

This assay is used to determine the binding affinity of a compound for the CCK2 receptor.

**Experimental Workflow:** 





Click to download full resolution via product page

Caption: Radioligand binding assay workflow.

**Detailed Protocol:** 



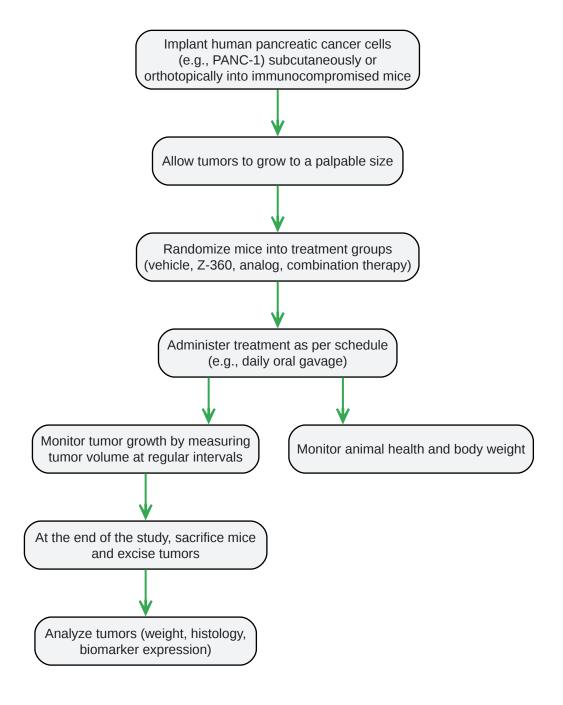
- Membrane Preparation: Cell membranes from a cell line overexpressing the human CCK2 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
- Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled CCK2 receptor ligand (e.g., [125l]gastrin-17).
- Competition: Increasing concentrations of the unlabeled test compound (Z-360 or its analogs) are added to the wells to compete with the radioligand for binding to the receptor.
- Equilibrium: The mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.
- Quantification: The amount of radioactivity retained on the filter is measured using a gamma counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

### In Vivo Pancreatic Cancer Xenograft Model

This model is used to evaluate the anti-tumor efficacy of **Z-360** and its analogs in a living organism.

**Experimental Workflow:** 





Click to download full resolution via product page

Caption: In vivo xenograft model workflow.

#### **Detailed Protocol:**

 Cell Culture: Human pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) are cultured under standard conditions.



- Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected either subcutaneously into the flank or orthotopically into the pancreas of immunocompromised mice (e.g., nude or SCID mice).[3][5][6]
- Tumor Growth: The tumors are allowed to grow until they reach a predetermined size (e.g., 100-200 mm<sup>3</sup>).
- Treatment: The mice are then randomly assigned to different treatment groups. **Z-360** or its analogs are typically administered orally. In combination studies, a chemotherapeutic agent like gemcitabine may be administered intraperitoneally.
- Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated. The general health and body weight of the mice are also monitored.
- Endpoint: The study is terminated when the tumors in the control group reach a certain size or when the animals show signs of distress.
- Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as histology, immunohistochemistry for biomarkers (e.g., Ki-67 for proliferation, TUNEL for apoptosis), and gene expression analysis.[3]

This comprehensive guide provides a foundation for understanding the comparative performance and mechanisms of **Z-360** and its analogs. The provided data and methodologies can aid researchers in designing further studies and advancing the development of novel therapies targeting the CCK2 receptor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. journals.physiology.org [journals.physiology.org]



- 2. Pre-clinical evaluation of a new orally-active CCK-2R antagonist, Z-360, in gastrointestinal cancer models PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo xenograft model [bio-protocol.org]
- 4. Development and Validation of Novel Z-360-Based Macromolecules for the Active Targeting of CCK2-R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patient-derived xenograft model [bio-protocol.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- To cite this document: BenchChem. [Z-360 and its Analogs: A Comparative Analysis for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1260678#comparative-analysis-of-z-360-and-its-analogs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com